Technical Whitepaper: Chemical Properties and Synthetic Utility of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol
Technical Whitepaper: Chemical Properties and Synthetic Utility of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multifunctional building blocks. 2-{[(4-bromo-3-methylphenyl)methyl]amino}propan-1-ol (CAS: 1518830-75-5) is a highly specialized secondary amine intermediate[1]. Featuring a lipophilic halogenated aryl ring and a hydrophilic chiral amino-alcohol moiety, this compound serves as a critical linchpin in the synthesis of targeted therapeutics, including protein arginine methyltransferase 3 (PRMT3) inhibitors and ferroptosis modulators[2][3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and downstream derivatization strategies for drug development professionals.
Chemical Identity & Structural Architecture
The utility of 2-{[(4-bromo-3-methylphenyl)methyl]amino}propan-1-ol stems from its trifunctional architecture. The molecule is composed of a 4-bromo-3-methylbenzyl group attached to the nitrogen of 2-aminopropan-1-ol (commonly known as alaninol)[4][5].
-
Aryl Bromide Motif: Provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5].
-
Secondary Amine: Acts as a nucleophilic center for amidation, sulfonylation, or further alkylation[3].
-
Primary Alcohol: Offers a handle for etherification, esterification, or conversion into a leaving group (e.g., mesylate) for subsequent cyclization.
-
Stereocenter: The C2 position of the propanol backbone is chiral. Depending on the starting material—typically L-alaninol ((S)-2-aminopropan-1-ol)—the resulting building block can impart specific stereochemistry to the final drug candidate[4][6].
Table 1: Physicochemical Profiling
Note: Values are predictive and based on structural consensus models for the free base form.
| Property | Value / Description | Pharmacological Relevance |
| CAS Registry Number | 1518830-75-5[1] | Unique identifier for procurement and database indexing. |
| Molecular Formula | C11H16BrNO | Determines exact mass for high-resolution MS. |
| Molecular Weight | 258.16 g/mol | Low molecular weight ideal for fragment-based drug design. |
| LogP (Predicted) | ~2.5 | Balanced lipophilicity; favorable for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Excellent membrane permeability profile. |
| Hydrogen Bond Donors | 2 (Amine -NH, Alcohol -OH) | Facilitates target protein binding (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) | Enhances aqueous solubility and target interaction. |
Synthetic Methodology: Reductive Amination Protocol
The most robust and scalable method for synthesizing 2-{[(4-bromo-3-methylphenyl)methyl]amino}propan-1-ol is the reductive amination of 4-bromo-3-methylbenzaldehyde with 2-aminopropan-1-ol[5][7].
Mechanistic Rationale (Expertise & Causality)
Direct alkylation of alaninol with a benzyl halide often leads to over-alkylation, yielding unwanted tertiary amines[4]. Reductive amination circumvents this by forming an intermediate iminium ion, which is subsequently reduced. Sodium triacetoxyborohydride (NaBH(OAc)3 or STAB) is the reducing agent of choice[3][5]. Unlike sodium borohydride (NaBH4), STAB is mild enough that it will not reduce the starting aldehyde, ensuring that reduction only occurs after the iminium intermediate has formed, thereby maximizing the yield of the secondary amine[5].
Step-by-Step Validated Protocol
This protocol is designed as a self-validating system, ensuring high yield and mono-alkylation selectivity.
Reagents:
-
4-Bromo-3-methylbenzaldehyde (1.0 equiv, 10.0 mmol)
-
(S)-2-aminopropan-1-ol (1.05 equiv, 10.5 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
-
Glacial Acetic Acid (0.1 equiv, catalytic)
Procedure:
-
Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-bromo-3-methylbenzaldehyde and (S)-2-aminopropan-1-ol in anhydrous DCE. Add the catalytic glacial acetic acid. Stir the mixture at room temperature for 1–2 hours. Validation check: The solution may turn slightly yellow, indicating imine/oxazolidine formation[4].
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes to control the mild exotherm[5].
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. Monitor completion via TLC or LC-MS (looking for the disappearance of the aldehyde peak).
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (Caution: gas evolution). Stir for 30 minutes to decompose unreacted hydride.
-
Extraction (Critical Step): Because the amino-alcohol product is highly polar and water-soluble, saturate the aqueous layer with NaCl before extraction[4]. Extract the aqueous phase with Dichloromethane (DCM) three times.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash chromatography using amine-functionalized silica gel (eluting with a gradient of DCM/MeOH) to obtain the pure secondary amine[8].
Figure 1: Reductive amination workflow for 2-{[(4-bromo-3-methylphenyl)methyl]amino}propan-1-ol.
Pharmacological & Synthetic Utility
The strategic placement of functional groups on this molecule makes it an ideal scaffold for divergent synthesis in drug discovery.
Aryl Halide Derivatization (Cross-Coupling)
The 4-bromo substituent on the aromatic ring is primed for transition-metal-catalyzed cross-coupling. In the development of allosteric inhibitors (such as PRMT3 inhibitors), the aryl bromide is frequently subjected to Suzuki-Miyaura coupling with various boronic acids to generate extended biphenyl systems, which are essential for occupying deep hydrophobic pockets in target proteins[3][5].
Secondary Amine Functionalization
The secondary amine can be readily converted into ureas, amides, or sulfonamides. For example, treating the amine with an isocyanate or a sulfonyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA) yields stable, biologically active motifs commonly found in anti-addiction compounds and ferroptosis inhibitors[2][3].
Alcohol Functionalization
The primary hydroxyl group can be oxidized to an aldehyde using Dess-Martin Periodinane (DMP) for further reductive aminations[5], or it can be converted to a mesylate (using MsCl/Et3N) to facilitate intramolecular cyclizations, yielding morpholine or piperazine derivatives.
Figure 2: Orthogonal derivatization pathways of the trifunctional building block.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The following are the expected spectral signatures for the purified compound:
-
LC-MS (ESI+): The presence of the bromine atom will result in a distinct isotopic pattern. The mass spectrum will show two molecular ion peaks of equal intensity at m/z 258.0 [M+H]+ (for 79Br) and m/z 260.0 [M+H]+ (for 81Br)[3].
-
1H NMR (400 MHz, CDCl3):
-
Aromatic region: ~7.40 ppm (d, 1H, Ar-H ortho to Br), ~7.20 ppm (s, 1H, Ar-H ortho to methyl), ~7.05 ppm (d, 1H, Ar-H).
-
Benzylic CH2: ~3.75 ppm (AB quartet or singlet, 2H, Ar-CH2-N)[7].
-
Alcohol CH2: ~3.55 ppm (m, 2H, -CH2-OH).
-
Methine CH: ~2.85 ppm (m, 1H, -CH(CH3)-).
-
Aromatic Methyl: ~2.38 ppm (s, 3H, Ar-CH3).
-
Aliphatic Methyl: ~1.05 ppm (d, 3H, -CH(CH3)-).
-
References
-
Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
-
National Institutes of Health (NIH) / PMC. (2020). Development and Characterization of Potent Succinate Receptor Fluorescent Tracers. Retrieved from[Link]
-
Google Patents / EP 2 080 761 A1. (2008). Compounds for the treatment of bacterial infections. Retrieved from [Link]
-
ACS Publications / Journal of Medicinal Chemistry. (2017). Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Retrieved from [Link]
- Google Patents / WO2021175200A1. (2021). Ferroptosis inhibitors–diarylamine para-acetamides.
Sources
- 1. 1518830-75-5 | 2-{[(4-bromo-3-methylphenyl)methyl]amino}propan-1-ol - AiFChem [aifchem.com]
- 2. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction - Google Patents [patents.google.com]
